N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide backbone substituted with aromatic and functional groups. Key structural features include:
- 4-Hydroxy-3-methoxyphenyl substituent: Combines polar hydroxyl (-OH) and methoxy (-OCH₃) groups, enhancing hydrogen-bonding capacity and influencing solubility.
- Methyl group at position 6: Contributes steric bulk and modulates lipophilicity.
- Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring through resonance and participates in intermolecular interactions.
Its synthesis likely follows established methods for tetrahydropyrimidine derivatives, such as Biginelli-like reactions or modifications of pyrimidine precursors .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-10-16(18(25)22-13-6-4-3-5-12(13)20)17(23-19(26)21-10)11-7-8-14(24)15(9-11)27-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJPJZQEQKELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class. Its unique structure incorporates various functional groups that contribute to its biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring with substitutions that include a fluorophenyl group and a hydroxy-methoxyphenyl moiety. The molecular formula is with a molecular weight of approximately 345.34 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving the reaction of appropriate aldehydes with urea derivatives.
- Cyclization : The formation of the tetrahydropyrimidine ring through cyclization processes.
- Functional Group Modifications : Such as hydroxylation and methoxylation to achieve the desired substitutions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Studies have shown that derivatives of tetrahydropyrimidines can inhibit HIV integrase activity. For example, similar compounds have demonstrated an IC50 value of 0.65 µM against HIV integrase, indicating potential in antiviral applications .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens. The presence of hydroxyl and methoxy groups enhances their antimicrobial properties by increasing solubility and interaction with microbial targets .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activities superior to known agents like curcumin, suggesting their potential in treating inflammatory diseases .
Case Studies
Recent studies have highlighted the biological activities of this compound and its analogs:
- Study on HIV Integrase Inhibition : A study focused on synthesizing and evaluating several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most potent compound showed significant inhibition in vitro .
- Antimicrobial Evaluation : Another study evaluated various substituted tetrahydropyrimidines against bacterial strains like E. coli and S. aureus, revealing that specific substitutions led to enhanced antibacterial activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) | Unique Structural Features |
|---|---|---|---|
| N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Antiviral | 0.65 | Fluorophenyl and methoxy substitutions |
| N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine | Antimicrobial | Not specified | Nitro group enhances reactivity |
| Ethyl (4-benzyloxyphenyl)-6-methyl-sulfanylidene-tetrahydropyrimidine | Anti-inflammatory | Not specified | Benzyloxy substituent |
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound is its anticancer potential. Various studies have demonstrated its efficacy against different cancer cell lines.
Mechanism of Action:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of cancer cells by interfering with key cellular processes.
- Induction of Apoptosis: It triggers programmed cell death in malignant cells, which is crucial for cancer treatment.
Case Studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These findings indicate that the compound can serve as a promising candidate for the development of anticancer therapies.
Antimicrobial Properties
Research has also indicated potential antimicrobial activities associated with this compound. Its ability to inhibit bacterial growth makes it a candidate for further investigation in the field of infectious diseases.
Mechanism:
- The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Emerging studies suggest that N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may possess neuroprotective properties.
Research Findings:
- In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its potential therapeutic applications.
Pharmacokinetics:
- Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for effective drug formulation.
Toxicology:
- Comprehensive toxicological assessments are needed to evaluate safety profiles in vivo, ensuring that the compound can be used without adverse effects.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The target compound’s 4-hydroxy-3-methoxyphenyl group distinguishes it from analogs with non-polar (e.g., 4-ethoxyphenyl in ) or electron-withdrawing (e.g., 2-nitrophenyl in ) groups. The hydroxyl group facilitates hydrogen bonding, which may enhance binding to biological targets . Halogenated substituents (e.g., 4-chloro in -fluoro in the target compound) influence electronic properties and bioavailability.
Functional Group at Position 2: The oxo (C=O) group in the target compound contrasts with the thioxo (C=S) group in .
Carboxamide N-Substituents :
- The 2-fluorophenyl group in the target compound differs from 4-fluorophenyl () and 4-chloro-2,5-dimethoxyphenyl (). Substitution patterns affect steric hindrance and π-π stacking interactions.
Pharmacological and Physicochemical Implications
- Hydrogen Bonding: The hydroxyl and methoxy groups in the target compound likely enhance solubility and crystal packing efficiency compared to non-polar analogs .
- Lipophilicity : Thioxo analogs () may exhibit better blood-brain barrier penetration, whereas the target compound’s polar groups favor aqueous solubility.
- Synthetic Accessibility : Compounds with chloro or nitro substituents () may require harsher reaction conditions compared to the target compound’s methoxy/hydroxy groups, which are more compatible with mild synthetic protocols .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound is typically synthesized via acid-catalyzed cyclocondensation. A representative approach involves reacting substituted β-ketoamides, aldehydes, and urea derivatives under reflux in ethanol or acetic acid. For example, a related tetrahydropyrimidine carboxamide was synthesized by cyclizing N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with benzaldehydes and N-methyl urea . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical to minimize byproducts and improve yields.
Q. How is the structural characterization of this compound validated in academic research?
Structural validation relies on multimodal analytical techniques:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL and ORTEP-III are used for refinement and visualization.
- Spectroscopy :
- ¹H/¹³C NMR : Assignments are cross-checked against predicted chemical shifts (e.g., using DFT calculations).
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results for this compound?
Discrepancies often arise from dynamic conformational changes in solution versus the solid state. For instance:
- Crystal packing effects : Hydrogen bonds observed in X-ray structures (e.g., N–H⋯O interactions ) may not persist in solution, leading to NMR signal splitting.
- Tautomerism : Keto-enol equilibria in the tetrahydropyrimidine ring can alter NMR peak multiplicities. Time-resolved NMR or variable-temperature studies help identify dominant tautomers .
Q. How can computational modeling enhance the understanding of this compound’s pharmacophore?
- Molecular docking : Predicts binding modes with biological targets (e.g., enzymes or receptors). For example, pyrimidine derivatives with similar substituents exhibit antibacterial activity via dihydrofolate reductase inhibition .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects. Conformational analysis using Cremer-Pople puckering coordinates quantifies ring distortions that influence bioactivity.
Q. What advanced crystallographic techniques are applied to study intermolecular interactions in this compound?
Q. How do structural modifications at the 4-(4-hydroxy-3-methoxyphenyl) moiety impact biological activity?
Comparative studies on analogs show:
Q. What methodological challenges arise in analyzing tautomeric equilibria of the tetrahydropyrimidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
